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molecular formula C14H18BrN7O2 B3591116 2-(4-BROMO-1H-PYRAZOL-1-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE

2-(4-BROMO-1H-PYRAZOL-1-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE

Cat. No. B3591116
M. Wt: 396.24 g/mol
InChI Key: IQQUOCZYOASSCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07504397B2

Procedure details

To a cooled (0° C.) solution of 4-bromopyrazole (0.29 g, 2.0 mmol) in anhydrous DMF (4 ml) was added NaH (60% dispersion in mineral oil, 0.088 g, 2.2 mmol) in a portionwise fashion over 10 minutes. The mixture allowed to warm to room temperature where it was stirred for 30 minutes before the adition of 2-Chloro-4,6-di-morpholin-4-yl-[1,3,5]triazine (3b)(0.571 g, 2.00 mmol). The mixture was then heated under the influence of microwave radiation (120° C., 14 minutes). Upon cooling the reaction was diluted with water (10 ml) and filtered. The filtercake was washed with more cold water (10 ml), collected and dried to give the title compound (92.4%, 0.73 g) in suitably pure form to be used without any further purification. m/z (LC-MS, ESP): 396 [M+H]+, R/T=3.56 mins.
Quantity
0.29 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.088 g
Type
reactant
Reaction Step Two
Quantity
0.571 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
92.4%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.[H-].[Na+].Cl[C:10]1[N:15]=[C:14]([N:16]2[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)[N:13]=[C:12]([N:22]2[CH2:27][CH2:26][O:25][CH2:24][CH2:23]2)[N:11]=1>CN(C=O)C.O>[Br:1][C:2]1[CH:3]=[N:4][N:5]([C:10]2[N:15]=[C:14]([N:16]3[CH2:17][CH2:18][O:19][CH2:20][CH2:21]3)[N:13]=[C:12]([N:22]3[CH2:23][CH2:24][O:25][CH2:26][CH2:27]3)[N:11]=2)[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.29 g
Type
reactant
Smiles
BrC=1C=NNC1
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.088 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.571 g
Type
reactant
Smiles
ClC1=NC(=NC(=N1)N1CCOCC1)N1CCOCC1
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated under the influence of microwave radiation (120° C., 14 minutes)
Duration
14 min
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling the reaction
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtercake was washed with more cold water (10 ml)
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NN(C1)C1=NC(=NC(=N1)N1CCOCC1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.73 g
YIELD: PERCENTYIELD 92.4%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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